Meta-clorambucil

Descripción general

Descripción

Meta-chlorambucil, also known as Chlorambucil, is a chemotherapy medication used to treat chronic lymphocytic leukemia (CLL), Hodgkin lymphoma, and non-Hodgkin lymphoma .

Synthesis Analysis

The synthesis of Chlorambucil involves various chemotherapeutic options. A meta-analysis of randomized trials suggests that the addition of a steroid to chloroambucil does not significantly affect patient survival . Another study showed that Chlorambucil is an acceptable chemotherapy backbone for unfit patients with CLL .Molecular Structure Analysis

Chlorambucil uses the bis (2-chloroethyl) group to bind the nucleobases guanine (at N7) and adenine (at N3), resulting in the prevention of DNA replication and damage via DNA strand linking .Chemical Reactions Analysis

Chlorambucil forms covalent adducts with double-helical DNA, inhibiting cell proliferation . One of the two chloroethyl groups of chlorambucil reacts with the N7 position of guanine or adenine of double-stranded DNA, leading to the formation of mono-adducts .Physical and Chemical Properties Analysis

Meta-chlorambucil has a molecular formula of C14H19Cl2NO2 and a relative molecular mass of 304.2 g/mol .Aplicaciones Científicas De Investigación

Agente Anticancerígeno

Meta-clorambucil es un fármaco anticancerígeno que se utiliza para tratar el cáncer de próstata y de mama {svg_1}. Utiliza el grupo bis (2-cloroetil) para unirse a las nucleobases guanina (en N7) y adenina (en N3), lo que da como resultado la prevención de la replicación del ADN y el daño a través de la unión de la cadena de ADN {svg_2}.

Moléculas Híbridas para el Tratamiento del Cáncer

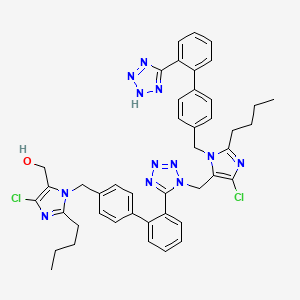

Se ha informado que la combinación de this compound con otros farmacóforos da como resultado agentes anticancerígenos efectivos con menos efectos secundarios y altos resultados terapéuticos {svg_3}. Estos compuestos híbridos tienen características que pueden superar limitaciones como la resistencia a múltiples fármacos, la mala especificidad, la selectividad y la toxicidad {svg_4}.

Aplicaciones de Nanoportadores

Las moléculas híbridas basadas en this compound se pueden incorporar en nanoportadores, como liposomas, dendrímeros, micelas, etc., para mejorar su absorción y resultados terapéuticos {svg_5}. Este enfoque puede dar como resultado agentes anticancerígenos potentes.

Tratamiento de la Leucemia Linfocítica Crónica (LLC)

this compound se ha utilizado como terapia estándar para pacientes con leucemia linfocítica crónica (LLC) {svg_6}. Es un agente de mostaza nitrogenada, químicamente conocido como ácido 4- (4- (bis (2-cloroetil)amino)fenil)butanoico {svg_7}.

Terapia Combinada para la LLC

Se desarrollaron y validaron métodos de cromatografía líquida de alta resolución con detección ultravioleta (HPLC-UV) y espectrometría de masas de cromatografía de gases (GC-MS) para la determinación de this compound y ácido valproico en plasma, como parte de experimentos sobre su actividad anticancerígena en la LLC {svg_8}.

6. Efecto In Vitro en Líneas Celulares de Glioma Humano Se ha estudiado el efecto in vitro de this compound en líneas celulares de glioma humano (SF767 y U87-MG) y en células endoteliales microvasculares humanas (HMVEC) y células progenitoras endoteliales (ECFC), en el contexto de las concentraciones plasmáticas de this compound en perros con tumores {svg_9}.

Mecanismo De Acción

Target of Action

Meta-chlorambucil, also known as Chlorambucil, is primarily used as a chemotherapy agent in the management of chronic lymphocytic leukemia and malignant lymphomas . It targets the DNA of cancer cells, preventing cell proliferation and DNA replication .

Mode of Action

Chlorambucil is a derivative of nitrogen mustard and acts as a cell cycle phase-nonspecific bifunctional alkylating agent . It works by cross-linking guanine bases in DNA double-helix strands, directly attacking DNA . This makes the strands unable to uncoil and separate, which is necessary for DNA replication, thereby inhibiting the cells from dividing .

Biochemical Pathways

The primary biochemical pathway affected by Chlorambucil is DNA replication. By cross-linking guanine bases in DNA, it prevents the uncoiling and separation of DNA strands, which is a crucial step in DNA replication . This disruption in the replication process leads to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Chlorambucil is associated with challenges such as bioavailability and severe side effects on normal tissues . The incorporation of Chlorambucil-based hybrid molecules into nanocarriers, such as liposomes, dendrimers, micelles, etc., can improve their uptake and therapeutic outcomes . This has the potential to result in potent anticancer agents with high therapeutic outcomes .

Result of Action

The molecular and cellular effects of Chlorambucil’s action include the inhibition of cell proliferation and DNA replication, leading to cell death . In addition, Chlorambucil-mediated PDL1 depletion was relatively tumor-cell selective in vivo, and treatment efficacy was preserved in PDL1KO hosts, demonstrating tumor PDL1-specific treatment effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Chlorambucil. For instance, changes in temperature, humidity, and CO2 concentrations can impact the activity of the drug

Safety and Hazards

Direcciones Futuras

The treatment landscape for patients with chronic lymphocytic leukemia (CLL) has changed considerably with the introduction of very effective oral targeted therapies such as Bruton tyrosine kinase inhibitors and venetoclax . Future trials should focus on unfit patients who are underrepresented in clinical trials .

Análisis Bioquímico

Biochemical Properties

Meta-chlorambucil interacts with various biomolecules in biochemical reactions. It has been shown to interact with bovine serum albumin (BSA) in the preparation of nanoparticles using the desolvation method . The interaction with BSA results in changes in the secondary structure of the albumin chain and in the hydrophobicity of Meta-chlorambucil .

Cellular Effects

Meta-chlorambucil has significant effects on various types of cells and cellular processes. It is known to control chronic lymphocytic leukemia and malignant lymphomas . It shows hepatotoxicity, secondary malignancies, etc., in normal cells and tissues .

Molecular Mechanism

The molecular mechanism of Meta-chlorambucil activity is based on DNA alkylation .

Temporal Effects in Laboratory Settings

Studies have shown that Meta-chlorambucil demonstrates a monophasic disappearance from plasma, with a half-life of 26 minutes .

Dosage Effects in Animal Models

In animal models, the effects of Meta-chlorambucil vary with different dosages . For instance, in dogs, chronic lymphocytic leukemia is treated with 2–6 mg/m2 of Meta-chlorambucil orally every 24 hours initially until remission is achieved .

Transport and Distribution

Meta-chlorambucil is associated with challenges such as bioavailability and severe side effects on normal tissues . The incorporation of Meta-chlorambucil-based hybrid molecules into nanocarriers, such as liposomes, dendrimers, micelles, etc., can improve their uptake and therapeutic outcomes .

Subcellular Localization

It is known that only low concentrations of active Meta-chlorambucil are able to enter the brain .

Propiedades

IUPAC Name |

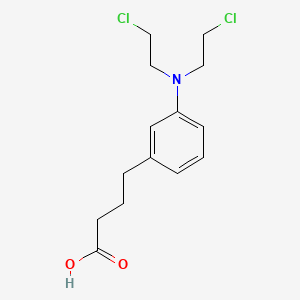

4-[3-[bis(2-chloroethyl)amino]phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2NO2/c15-7-9-17(10-8-16)13-5-1-3-12(11-13)4-2-6-14(18)19/h1,3,5,11H,2,4,6-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLHARAWUJAHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N(CCCl)CCCl)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159001 | |

| Record name | Meta-chlorambucil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134862-11-6 | |

| Record name | Meta-chlorambucil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134862116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meta-chlorambucil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | META-CHLORAMBUCIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/163B5679ZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the research context for synthesizing 4,4-difluoro-meta-chlorambucil?

A2: While the provided abstracts lack detailed context [, ], the synthesis of 4,4-difluoro-meta-chlorambucil likely stems from research exploring structural analogs of chlorambucil. This approach aims to identify compounds with potentially improved pharmacological properties or to understand the structure-activity relationship of this class of molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.